1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone
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Overview
Description
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a dichlorophenyl group and a thiadiazole ring, which are connected via a thioether linkage to an ethanone moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiadiazole ring.
Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the intermediate with an appropriate ethanone derivative under suitable conditions, such as the presence of a base or a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes.
Interacting with Receptors: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulating Gene Expression: It can influence the expression of genes involved in various biological functions, thereby altering cellular behavior.
Comparison with Similar Compounds
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethanol: This compound differs by having an alcohol group instead of a carbonyl group.
1-(3,4-Dichlorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethane: This compound lacks the carbonyl group present in the ethanone derivative.
Uniqueness: The presence of both the dichlorophenyl group and the thiadiazole ring, along with the thioether linkage and ethanone moiety, makes this compound unique. These structural features contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2OS2/c1-6-14-15-11(18-6)17-5-10(16)7-2-3-8(12)9(13)4-7/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXSNKALGNISFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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